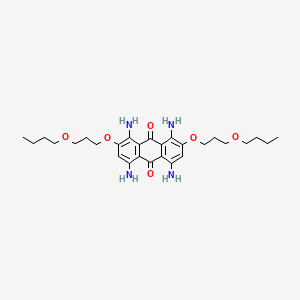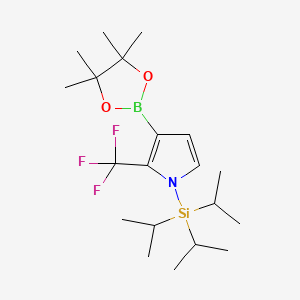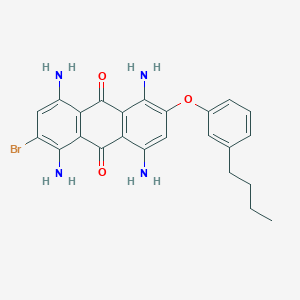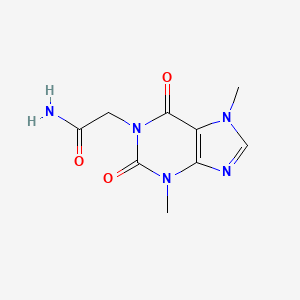
6-Bromo-3-(chloromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(chloromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, featuring both bromine and chloromethyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)pyridin-2-amine typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Chloromethylation: The brominated pyridine is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and catalysts to achieve efficient bromination.
Chloromethylation: Conducted in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(chloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Nucleophilic substitution: Produces substituted pyridine derivatives.
Oxidation: Forms pyridine N-oxides.
Reduction: Results in dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
6-Bromo-3-(chloromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-methylpyridin-3-amine
- 3-Bromo-6-chloropyridine
- 2-Chloro-3-(chloromethyl)pyridine
Uniqueness
6-Bromo-3-(chloromethyl)pyridin-2-amine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
6-bromo-3-(chloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2,(H2,9,10) |
Clé InChI |
ASJSZUOWYSOWLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CCl)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)


